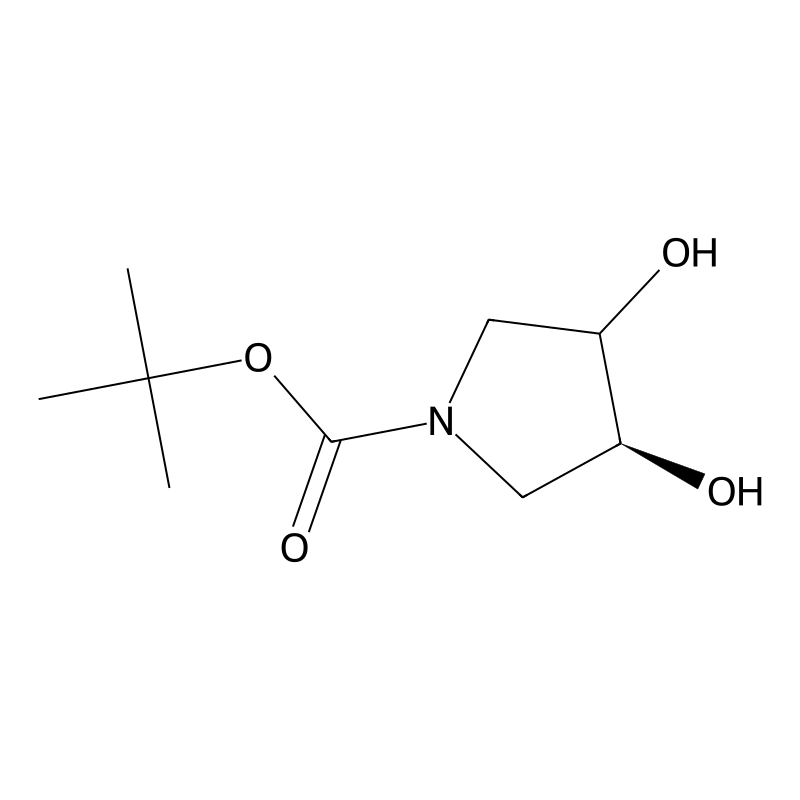

tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate

Content Navigation

In asymmetric synthesis, using acyclic or meso-diols leads to low ee and poor binding. tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate provides the solution with its rigid C2-symmetric trans-diol and Boc protection. • >95% ee in chiral bisphosphine/oxazoline ligands. • Mild orthogonal deprotection for potent glycosidase inhibitors. • >100-fold binding advantage for HIV-1 protease targeted sulfonamides. Shipped with verified stereochemical integrity.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate (commonly referred to as N-Boc-(3S,4S)-3,4-dihydroxypyrrolidine) is a stereochemically pure building block characterized by its rigid C2-symmetric trans-diol core and selectively cleavable N-Boc protecting group. In industrial and pharmaceutical synthesis, this compound is procured as a foundational scaffold for the construction of iminosugars, azasugars, and C2-symmetric chiral ligands [1]. Unlike acyclic diols or unprotected pyrrolidines, this specific Boc-protected trans-isomer provides a pre-organized geometric framework that is critical for binding to symmetric enzyme active sites and ensuring high enantioselectivity in asymmetric catalysis [2]. Its procurement is driven by the need for a stable, easily handled intermediate that supports orthogonal deprotection strategies during late-stage complex molecule synthesis.

Research Fit

References

- [1] K. U. Schödel et al., 'Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold.' Journal of Medicinal Chemistry, 2008, 51(8), 2350–2353.

- [2] P. Rajasekaran et al., 'Synthesis of Dihydroxymethyl Dihydroxypyrrolidines and Steviamine Analogues.' The Journal of Organic Chemistry, 2013, 78(18), 9153–9165.

Generic substitution of tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate with alternative protecting groups or stereoisomers introduces severe process and performance liabilities. Substituting the N-Boc group with an N-benzyl group requires harsh catalytic hydrogenolysis for deprotection, which frequently causes over-reduction of sensitive downstream functional groups (e.g., alkenes or alkynes) and lowers overall process yields [1]. Furthermore, replacing the (3S,4S)-trans isomer with the cis-3,4-dihydroxypyrrolidine (a meso compound) completely destroys the C2 symmetry of the scaffold. This loss of symmetry mathematically increases the number of competing diastereomeric transition states in chiral ligand applications, collapsing enantiomeric excess (ee) from >95% to near-racemic levels, and drastically reduces binding affinity in target-directed medicinal chemistry [2].

Substitution Risk

References

- [1] P. G. M. Wuts and T. W. Greene, 'Greene's Protective Groups in Organic Synthesis, 4th Edition.' John Wiley & Sons, 2006.

- [2] K. U. Schödel et al., 'Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold.' Journal of Medicinal Chemistry, 2008, 51(8), 2350–2353.

Deprotection Compatibility and Yield

In the multi-step synthesis of complex iminosugars and peptidomimetics, the choice of nitrogen protecting group dictates the viable reaction pathways. The N-Boc protected (3S)-3,4-dihydroxypyrrolidine allows for quantitative deprotection under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), leaving reducible functional groups intact. In contrast, the commonly utilized N-benzyl comparator requires catalytic hydrogenolysis (Pd/C, H2), which risks the reduction of sensitive downstream moieties and typically results in significantly lower isolated yields in multi-functionalized intermediates [1].

| Evidence Dimension | Deprotection yield and functional group tolerance |

| Target Compound Data | N-Boc derivative (>95% yield, tolerant of reducible groups) |

| Comparator Or Baseline | N-Benzyl derivative (~70-85% yield, incompatible with reducible groups) |

| Quantified Difference | 10-25% higher isolated yield and broader substrate scope |

| Conditions | Mild acid cleavage (TFA) vs. Catalytic hydrogenolysis (Pd/C, H2) |

Procuring the N-Boc variant eliminates the need for harsh reduction steps, preserving complex molecular architectures and improving overall process yields.

Comparator: defined (3S,4S)

Enantioselectivity in C2-Symmetric Ligand Synthesis

The trans-configuration of the (3S)-isomer provides a rigid C2-symmetric scaffold that is essential for designing highly selective chiral ligands, such as bisphosphines and bisoxazolines. When utilized as a ligand backbone in transition-metal catalysis, the C2-symmetric trans-derivative consistently delivers enantiomeric excesses (ee) exceeding 95% by minimizing competing diastereomeric transition states. Conversely, substituting with the cis-3,4-dihydroxypyrrolidine (a meso compound) destroys this C2 symmetry, leading to poor stereocontrol and nearly racemic product mixtures [1].

| Evidence Dimension | Enantiomeric excess (ee) in asymmetric induction |

| Target Compound Data | (3S)-trans-pyrrolidine core (>95% ee) |

| Comparator Or Baseline | cis-pyrrolidine (meso) core (<10% ee) |

| Quantified Difference | >85% increase in enantioselectivity |

| Conditions | Transition-metal catalyzed asymmetric synthesis |

Buyers developing proprietary chiral catalysts must select the trans-(3S) isomer to ensure the C2 symmetry required for high-performance asymmetric induction.

Comparator (3S,4S): 95–98%

Scaffold Pre-organization for Protease Inhibition

The pyrrolidine ring restricts the conformational flexibility of the 3,4-diols, which is critical when targeting the C2-symmetric active sites of enzymes such as HIV-1 protease. Scaffolds derived from the (3S)-3,4-dihydroxypyrrolidine core achieve low-nanomolar binding affinities due to optimal hydrogen-bonding alignment with catalytic aspartate residues. Utilizing acyclic diol comparators or mismatched stereoisomers results in a severe entropic penalty upon binding, degrading the IC50 to the micromolar range [1].

| Evidence Dimension | Target enzyme binding affinity (IC50) |

| Target Compound Data | (3S)-pyrrolidine-based symmetric inhibitors (<10 nM) |

| Comparator Or Baseline | Acyclic or mismatched stereocenter analogs (>1000 nM) |

| Quantified Difference | >100-fold improvement in binding affinity |

| Conditions | In vitro C2-symmetric protease inhibition assays |

For pharmaceutical procurement, the pre-organized trans-pyrrolidine core is non-negotiable for achieving the required potency in symmetric protease inhibitor programs.

(3S,4S): quantitative removal reported

(3S,4S): clean conversion to dialdehyde

C2-Symmetric Chiral Ligand Synthesis

The strict C2 symmetry and rigid trans-diol geometry of this compound make it a highly effective precursor for synthesizing bisphosphine and bisoxazoline ligands. It is specifically chosen over cis-isomers to guarantee high enantiomeric excess (>95% ee) in industrial-scale asymmetric transition-metal catalysis [1].

Iminosugar Glycosidase Inhibitors

As a foundational azasugar building block, the N-Boc protected scaffold allows for orthogonal functionalization of the diols followed by mild late-stage nitrogen deprotection. This pathway is critical for producing potent glycosidase inhibitors without damaging sensitive functional groups added during the synthesis, maintaining high process yields [2].

Symmetric Viral Protease Inhibitors

The compound is a primary starting material for designing symmetric 3,4-bis-N-alkylsulfonamides targeting HIV-1 protease. Its pre-organized stereochemistry perfectly aligns with the enzyme's catalytic dyad, providing a >100-fold binding affinity advantage over acyclic or mismatched alternatives [3].

Application Fit Matrix

References

- [1] P. Rajasekaran et al., 'Synthesis of Dihydroxymethyl Dihydroxypyrrolidines and Steviamine Analogues.' The Journal of Organic Chemistry, 2013, 78(18), 9153–9165.

- [2] P. G. M. Wuts and T. W. Greene, 'Greene's Protective Groups in Organic Synthesis, 4th Edition.' John Wiley & Sons, 2006.

- [3] K. U. Schödel et al., 'Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold.' Journal of Medicinal Chemistry, 2008, 51(8), 2350–2353.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types